

physical and chemical properties of 7-Bromo-3-iodoimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 7-Bromo-3-iodoimidazo[1,2-a]pyridine

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An In-Depth Technical Guide to **7-Bromo-3-iodoimidazo[1,2-a]pyridine**

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Foreword: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.^[1] This guide focuses on a particularly valuable derivative, **7-Bromo-3-iodoimidazo[1,2-a]pyridine**. The strategic placement of two distinct halogen atoms on this heterocyclic core makes it a supremely versatile building block for drug discovery and development. The bromo and iodo moieties serve as orthogonal synthetic handles, allowing for selective, stepwise functionalization through various cross-coupling reactions. This enables the rapid generation of diverse compound libraries, a critical process in the hit-to-lead optimization phase of drug development. This document provides a comprehensive overview of its physical and chemical properties, a robust protocol for its synthesis, and an exploration of its reactivity and applications for researchers and drug development professionals.

Compound Identification and Structural Properties

7-Bromo-3-iodoimidazo[1,2-a]pyridine is a dihalogenated heterocyclic compound featuring a fused imidazole and pyridine ring system.

Table 1: Compound Identification

| Identifier | Value | Source |
|-------------------|---|---------------------|
| IUPAC Name | 7-bromo-3-iodoimidazo[1,2-a]pyridine | N/A |
| CAS Number | 1260386-22-8 | [2] |
| Molecular Formula | C ₇ H ₄ BrIN ₂ | [2] |
| Molecular Weight | 322.93 g/mol | [2] |

| Canonical SMILES | C1=CN2C(=C(I)N=C2)C=C1Br | N/A |

Caption: Chemical structure of **7-Bromo-3-iodoimidazo[1,2-a]pyridine**.

Physical and Spectroscopic Properties

While specific, experimentally determined data for this exact compound is not widely published in peer-reviewed literature, the following properties are compiled from commercial supplier data and predictions based on closely related analogs.

Table 2: Physical and Predicted Properties

| Property | Value / Description | Notes |
|---------------|---|--|
| Appearance | Expected to be a solid, likely off-white to yellow or brown powder. | Based on analogs like 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile which is a white solid.[3] |
| Melting Point | Not available. | Melting points of similar structures vary widely with substitution. For example, 2,6-Dimethylimidazo[1,2-a]pyridine is a pale yellow solid.[4] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl ₃), and Dimethyl sulfoxide (DMSO). | Based on general solubility of imidazo[1,2-a]pyridine derivatives. |

| Storage | Keep in a dark place, sealed in a dry environment, recommended at 2-8°C. | [2] |

Spectroscopic Data (Predicted)

Definitive, published spectra for **7-Bromo-3-iodoimidazo[1,2-a]pyridine** are not readily available. However, based on the known chemical shifts of the parent imidazo[1,2-a]pyridine ring system and the well-understood effects of bromo and iodo substituents, the following represents an expected spectral profile.

- ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the C-5, C-6, and C-8 positions.
 - H-5: Expected to be a doublet, downfield due to its proximity to the bridgehead nitrogen.
 - H-6: Expected to be a doublet of doublets.
 - H-8: Expected to be a singlet or a narrow doublet, likely the most upfield of the aromatic protons. The proton at C-2 is absent due to substitution.

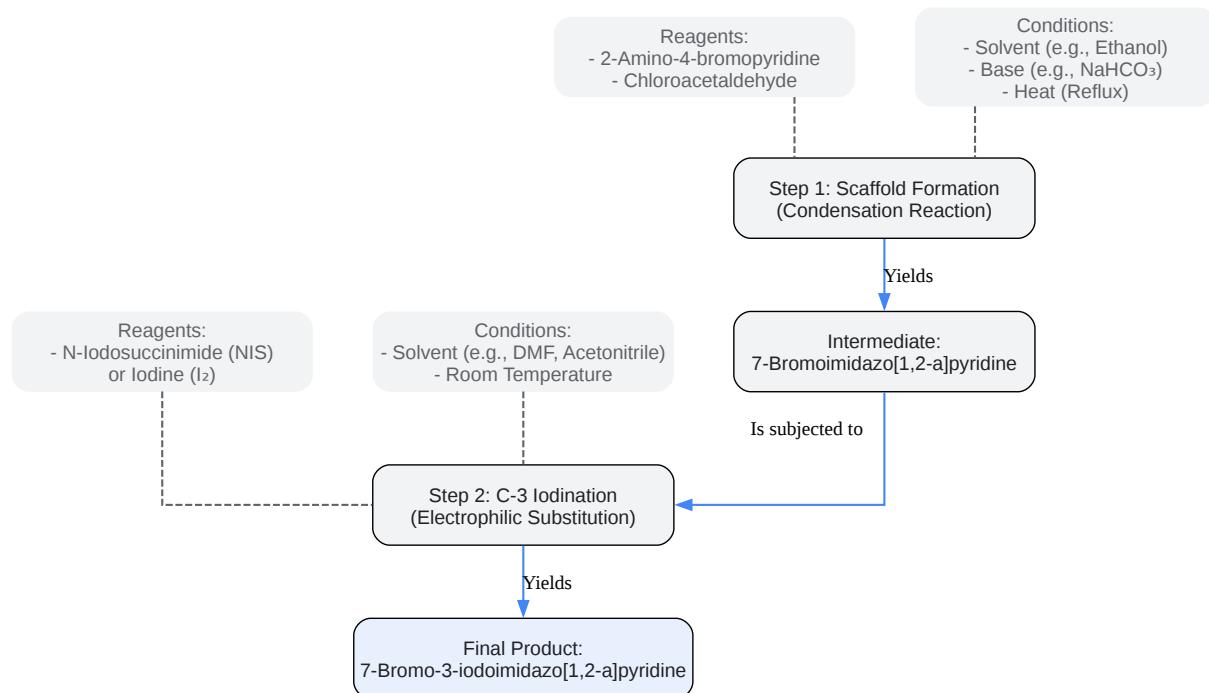
- ^{13}C NMR: The carbon NMR spectrum should display all 7 carbon signals.
 - The C-3 carbon, bearing the iodo group, will be significantly shifted upfield compared to the unsubstituted parent compound due to the heavy atom effect.
 - The C-7 carbon, attached to the bromine, will also show a characteristic shift.
 - The bridgehead carbons (C-8a) and other carbons of the pyridine and imidazole rings will appear in the expected aromatic region.
- Mass Spectrometry (MS):
 - EI-MS or ESI-MS: The mass spectrum should show a prominent molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$. A characteristic isotopic pattern will be observed due to the presence of one bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and one iodine atom (^{127}I).

Synthesis and Purification

The synthesis of **7-Bromo-3-iodoimidazo[1,2-a]pyridine** can be efficiently achieved via a two-step process starting from a commercially available aminopyridine. The core principle involves the construction of the imidazo[1,2-a]pyridine scaffold followed by regioselective iodination.

Plausible Synthetic Pathway

The most logical and field-proven approach is a condensation reaction to form the 7-bromo-substituted core, followed by an electrophilic iodination at the electron-rich C-3 position.

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Caption: Proposed workflow for the synthesis of **7-Bromo-3-iodoimidazo[1,2-a]pyridine**.

Step-by-Step Experimental Protocol

This protocol is a robust, generalized procedure based on well-established methods for synthesizing the imidazo[1,2-a]pyridine core and its subsequent halogenation.^[5]

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-bromopyridine (1.0 eq.), sodium bicarbonate (NaHCO_3 , 2.0 eq.), and ethanol.
- Reagent Addition: While stirring, add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise to the mixture.
- Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 7-bromoimidazo[1,2-a]pyridine.

Step 2: Synthesis of 7-Bromo-3-iodoimidazo[1,2-a]pyridine

- Reaction Setup: Dissolve the 7-bromoimidazo[1,2-a]pyridine (1.0 eq.) obtained from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a flask protected from light.
- Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at room temperature. The use of NIS is often preferred as it is easier to handle than molecular iodine and often gives cleaner reactions.
- Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction to completion by TLC.
- Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any unreacted iodine.

- Extraction: Extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. The final product, **7-Bromo-3-iodoimidazo[1,2-a]pyridine**, can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The chemical utility of **7-Bromo-3-iodoimidazo[1,2-a]pyridine** stems from the distinct reactivity of its two halogen substituents, which allows for selective functionalization in cross-coupling reactions.

Reactivity Profile

- C-I Bond: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its utility, enabling selective substitution at the C-3 position while leaving the C-7 bromine intact for a subsequent reaction.
- C-Br Bond: The carbon-bromine bond is less reactive but can be readily activated for cross-coupling under slightly more forcing conditions or with specific catalyst/ligand systems.
- Imidazo[1,2-a]pyridine Core: The heterocyclic core itself is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs like Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis).^[6]

Key Applications in Drug Discovery

This molecule is an ideal starting point for building diverse chemical libraries for screening against biological targets. The orthogonal nature of the C-I and C-Br bonds allows for a programmed, two-directional elaboration of the core structure.



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Caption: Sequential functionalization via selective cross-coupling reactions.

- Primary Functionalization (e.g., Suzuki Coupling): Reacting **7-Bromo-3-iodoimidazo[1,2-a]pyridine** with a boronic acid ($R^1\text{-B(OH)}_2$) under standard Suzuki conditions will selectively replace the iodine at C-3, yielding a 7-bromo-3-aryl-imidazo[1,2-a]pyridine.
- Secondary Functionalization: The resulting product can then be subjected to a second, distinct cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a different coupling partner (R^2) to modify the C-7 position.

This two-step diversification allows for the creation of a matrix of compounds from a single, advanced intermediate, dramatically accelerating the structure-activity relationship (SAR) studies essential for drug development.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **7-Bromo-3-iodoimidazo[1,2-a]pyridine** is not publicly available, hazard data for the closely related 7-Bromoimidazo[1,2-a]pyridine (CAS 808744-34-5) provides a strong basis for safe handling procedures.^[7]

Table 3: GHS Hazard Statements for 7-Bromoimidazo[1,2-a]pyridine

| Hazard Code | Statement |
|-------------|--------------------------------|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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